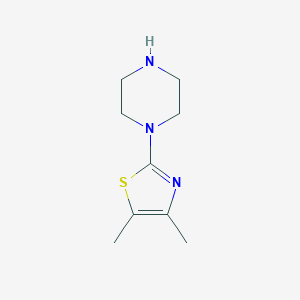

4,5-Dimethyl-2-(piperazin-1-yl)thiazole

描述

4,5-Dimethyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in various fields. This compound features a thiazole ring substituted with a piperazine moiety, making it a versatile scaffold for the development of biologically active molecules.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole typically involves the reaction of 2-bromo-4,5-dimethylthiazole with piperazine. This reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

科学研究应用

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been extensively studied. 4,5-Dimethyl-2-(piperazin-1-yl)thiazole has shown promise in models of epilepsy. Research indicates that thiazole compounds can effectively inhibit seizures through various mechanisms:

- Mechanism of Action : Thiazole derivatives often modulate neurotransmitter systems, including glutamatergic and GABAergic pathways. They may also interact with ion channels and receptors involved in seizure activity .

- Case Studies : In a study involving thiazole-linked compounds, certain analogues demonstrated significant anticonvulsant activity with median effective doses lower than existing treatments like ethosuximide . Specifically, compounds containing para-halogenated phenyl groups attached to thiazole rings exhibited enhanced efficacy.

Table 1: Anticonvulsant Activity of Thiazole Derivatives

| Compound | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| Compound A | 18.4 | 9.2 |

| Compound B | 24.38 | Not reported |

Analgesic and Anti-inflammatory Effects

This compound also exhibits analgesic properties. Research has indicated that compounds with thiazole and piperazine moieties can inhibit cyclooxygenase enzymes (COX), which are crucial in pain and inflammation pathways:

- Mechanisms : The analgesic effects are attributed to the modulation of various receptors including α2 adrenergic and serotonergic receptors . Additionally, these compounds may influence the release of pro-inflammatory cytokines.

Table 2: Analgesic Properties of Thiazole Compounds

| Compound | Mechanism of Action | Observed Effects |

|---|---|---|

| Compound C | COX inhibition | Pain relief in animal models |

| Compound D | Cytokine modulation | Reduced inflammation |

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is significant, especially against resistant strains of bacteria:

- Research Findings : Studies have shown that this compound and its analogues have varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of specific substituents on the thiazole ring can enhance this activity.

Table 3: Antimicrobial Efficacy

| Compound | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound E | Staphylococcus aureus | 50 μg/mL |

| Compound F | Escherichia coli | 100 μg/mL |

Anticancer Applications

Emerging research highlights the anticancer properties of thiazole derivatives:

- Mechanisms : Thiazoles may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptosis-related proteins .

- Case Studies : In vitro studies have demonstrated that certain thiazole derivatives exhibit cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and DU145 (prostate cancer). The structure-activity relationship (SAR) analysis indicates that the presence of electronegative groups enhances antiproliferative activity .

Table 4: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound G | MCF-7 | 15 |

| Compound H | DU145 | 20 |

作用机制

The mechanism of action of 4,5-Dimethyl-2-(piperazin-1-yl)thiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to bacterial cell death.

相似化合物的比较

Thiazole: A basic heterocyclic compound with a similar ring structure.

Piperazine: A cyclic organic compound with two nitrogen atoms at opposite positions in the ring.

Benzothiazole: A fused heterocyclic compound with a benzene ring fused to a thiazole ring.

Uniqueness: 4,5-Dimethyl-2-(piperazin-1-yl)thiazole is unique due to the presence of both the thiazole and piperazine moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, making it a valuable compound in various research and industrial applications .

生物活性

Overview

4,5-Dimethyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound that has gained attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The compound's structure features a thiazole ring substituted with a piperazine moiety, which enhances its versatility as a scaffold for developing biologically active molecules. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant research findings.

The biological activity of this compound largely stems from its interaction with various molecular targets:

- Target Enzymes : The compound has been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication. By binding to the active site of DNA gyrase, it disrupts the replication process, leading to bacterial cell death.

- Cellular Effects : In cancer cell lines such as MCF-10A, the compound induces loss of cell viability by modulating metabolic pathways and gene expression. Its effects on cellular signaling pathways further contribute to its potential as an anticancer agent.

This compound exhibits several important biochemical properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound displays significant antimicrobial properties against various strains of bacteria, including Staphylococcus species. This is attributed to its ability to penetrate microbial cells and disrupt cellular integrity.

- Neuroprotective Effects : In vitro studies have demonstrated that derivatives of thiazole compounds can exhibit neuroprotective effects against oxidative stress in neuronal cell lines. For instance, certain derivatives have shown efficacy in reducing pro-inflammatory cytokines in models of oxidative damage .

Table 1: Summary of Biological Activities

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). -

Cytotoxicity Assessment :

The cytotoxic effects of the compound were assessed using MTT assays on MCF-10A cells. The findings revealed that treatment with the compound resulted in a significant reduction in cell viability at concentrations above 10 µM, indicating potential for development as an anticancer agent. -

Neuroprotective Studies :

In a model of oxidative stress induced by hydrogen peroxide in PC12 cells, compounds related to this compound demonstrated neuroprotective effects by significantly reducing levels of inflammatory markers such as IL-1β and TNF-α compared to untreated controls .

属性

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3S/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFKCBYOBDPYRRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10601289 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69389-13-5 | |

| Record name | 1-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10601289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。